Fluxapyroxad
Overview
Description
Fluxapyroxad is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class, primarily used in agriculture to control a variety of fungal diseases affecting crops. Its chemical formula is C18H12F5N3O, and it operates by inhibiting the enzyme succinate dehydrogenase, which is crucial for fungal respiration and energy production. This inhibition disrupts several key fungal life processes, including spore germination and mycelium growth, making it effective against pathogens such as those in the Ascomycetes, Basidiomycetes, and Zygomycetes families. This compound is commonly applied to a range of crops, including grains like wheat and corn, as well as various fruits and vegetables[“].
Synthetic Analysis
Reaction Equation
The synthesis of Fluxapyroxad can be represented by the following general equation:
3 Difluoromethyl 1 methyl 1H pyrazole 4 carboxylic acid+3 4 5 trifluoroaniline→this compound+by products
This reaction involves the amidation of a key intermediate, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with 3',4',5'-trifluoroaniline to yield this compound [“][“].
Reaction Conditions
The synthesis of this compound requires specific conditions to optimize yield and safety:
Temperature: The reaction typically occurs at temperatures ranging from 60°C to 130°C, with an optimal range around 110°C [“].
Catalysts: The use of amine catalysts and phase transfer catalysts (such as tetrabutyl ammonium bromide) is common, while avoiding transition metal catalysts to enhance safety and reduce costs[“][“].
Solvent: Toluene is often employed as the solvent, with a mass ratio of 3,4,5-trifluorobenzene boric acid to solvent ideally kept between 1:2 and 1:4 [“].
Reaction Steps
The synthesis process for this compound includes several key steps:
Preparation of Intermediates:
Synthesize 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid.
Generate 3',4',5'-trifluoroaniline through appropriate chemical reactions.
Coupling Reaction:
Combine the intermediates under specified conditions (temperature and catalyst presence) to facilitate the formation of this compound.
Purification:
Isolate and purify the final product using standard purification techniques such as recrystallization or chromatography [“][“].
Reaction Mechanism
The mechanism for synthesizing this compound involves several key stages:
Nucleophilic Attack: The nitrogen atom in the aniline compound acts as a nucleophile, attacking the electrophilic carbon in the carboxylic acid derivative.
Formation of Amide Bond: This nucleophilic attack leads to the formation of an amide bond, resulting in the production of this compound.
By-product Formation: During this process, by-products may form depending on the reaction conditions and purity of reactants [“][“].
Safety and Environmental Protection
Safety Issues
The synthesis of this compound poses several safety concerns:
Chemical Hazards: The reactants and solvents used can be hazardous; proper handling and storage are essential to prevent exposure.
Catalyst Safety: While using non-transition metal catalysts improves safety, amine catalysts still require careful management due to their potential toxicity.
Reaction Conditions: High temperatures can lead to increased risks of thermal runaway reactions if not properly controlled [“][“].
Environmental Impacts
The environmental impact of this compound synthesis includes:
Chemical Waste: By-products generated during synthesis may require careful disposal to prevent soil and water contamination.
Air Emissions: Volatile organic compounds (VOCs) released during the reaction process can contribute to air pollution if not adequately managed.
Ecosystem Effects: As a fungicide, this compound's residues can affect non-target organisms in agricultural settings, necessitating careful application practices [“][“].
Molecular Structure
Fluxapyroxad, with the IUPAC name 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide, has a complex molecular structure characterized by various functional groups. The molecular formula is C18H12F5N3O[“][“]. The primary structural features include:
Pyrazole ring: A five-membered ring containing two adjacent nitrogen atoms.
Carboxamide group: Attached to the pyrazole, contributing to its chemical reactivity.
Trifluorobiphenyl moiety: A biphenyl structure with three fluorine substituents, enhancing its fungicidal properties.
The arrangement of these atoms forms a three-dimensional structure that influences its biological activity and interaction with target enzymes.
Bonding Type
This compound exhibits several types of chemical bonds:
Covalent Bonds: Predominantly between carbon (C), nitrogen (N), oxygen (O), and fluorine (F) atoms. The carbon-nitrogen bonds in the pyrazole and carboxamide groups are significant for its functionality.
Aromatic Bonds: Present in the biphenyl structure, contributing to the stability of the molecule.
Hydrogen Bonds: Possible interactions involving the amide hydrogen and oxygen atom in the carboxamide group can facilitate interactions with biological targets[“][“].
Geometry
The molecular geometry of this compound can be described as follows:
Pyrazole Ring: Planar due to sp² hybridization of the carbon atoms.
Biphenyl Moiety: Also planar, allowing for conjugation and resonance stabilization.
Overall Shape: The molecule adopts a somewhat elongated conformation due to the presence of multiple substituents, which affects its spatial orientation and interaction with biological targets.
The presence of fluorine atoms introduces steric effects that may influence the overall geometry and reactivity [“][“].
Electron Cloud Distribution
The electron cloud distribution in this compound is influenced by its electronegative fluorine substituents. The distribution can be summarized as follows:
Electron-Withdrawing Groups: The trifluoromethyl and trifluoro groups pull electron density away from the aromatic rings, making them more electrophilic.
Localized Electron Density: The nitrogen atoms in the pyrazole ring contribute to localized electron density due to their lone pairs, which can participate in hydrogen bonding or coordination with metal ions in biological systems.
This distribution plays a significant role in its fungicidal activity by affecting how it interacts with target enzymes [“][“].
Stereochemistry
This compound does not have stereocenters that would lead to distinct stereoisomers. However, it can exhibit geometric isomerism around double bonds or within cyclic structures. The lack of chiral centers means that it primarily exists as a single stereoisomer in practical applications[“].
Mechanism of Action
Target of Action
Fluxapyroxad primarily targets the succinate dehydrogenase enzyme, which is a critical component of the mitochondrial respiratory chain (Complex II). This enzyme is involved in the tricarboxylic acid (TCA) cycle and electron transport. By inhibiting succinate dehydrogenase, this compound disrupts essential metabolic processes in fungi, thereby impairing their growth and survival. This mechanism makes this compound effective against a broad spectrum of fungal pathogens that affect various crops, including grains and vegetables[“][“].
Mode of Action
The mode of action of this compound involves:
Inhibition of Succinate Dehydrogenase: this compound binds to the active site of succinate dehydrogenase, preventing it from catalyzing the conversion of succinate to fumarate. This inhibition leads to a decrease in ATP production and disrupts the mitochondrial respiration process, which is vital for fungal energy metabolism[“][“].
Impact on Fungal Development: The inhibition of this enzyme affects several key fungal life functions such as spore germination, germ tube growth, appressoria formation, and mycelium growth. Consequently, these disruptions lead to reduced fungal proliferation and increased susceptibility to environmental stressors [“][“].
Result of Action
The biological effects resulting from the action of this compound include:
Stunted Fungal Growth: By disrupting the energy production pathways in fungi, this compound significantly reduces their growth rates and reproductive capabilities.
Increased Crop Protection: The application of this compound helps prevent various fungal diseases such as black point, Botrytis gray mold, and powdery mildew in crops[“][“].
Potential Toxicological Effects: In non-target organisms, particularly aquatic species, this compound has been shown to cause significant toxicity. For instance, exposure can lead to liver damage and alterations in lipid metabolism in amphibians like Xenopus laevis[“].
Action Environment
The efficacy and action of this compound can be influenced by several environmental factors:
Soil pH and Moisture: The chemical behavior and availability of this compound can vary based on soil pH and moisture levels, potentially affecting its absorption by plants and subsequent antifungal activity.
Temperature: Higher temperatures may enhance the degradation rate of this compound in the environment, reducing its effectiveness as a fungicide over time.
Presence of Other Chemicals: The interaction with other pesticides or fertilizers can also influence its activity. For example, combining this compound with other systemic fungicides may lead to synergistic effects or increase the risk of resistance development in target fungi[“].
Physical Properties
States
Fluxapyroxad, it is described as a white solid, fine crystalline powder.
Density
The density of this compound is about 1.42 g/mL at 20°C.
Melting and boiling points
The melting point of this compound is about 156.8°C.
Solubility
This compound has a low solubility in water, ranging from about 1.77 to 3.4 mg/L at different pH levels (pH 4 to pH 9).
Chemical Properties
Chemical Reaction Type
Fluxapyroxad, The presence of the carboxamide and pyrazole moieties allows for nucleophilic attacks and electrophilic substitutions. Additionally, it can undergo hydrolysis under specific conditions, particularly in the presence of strong acids or bases, leading to the breakdown of its amide bond[“].
Reactivity
This compound exhibits moderate reactivity with various substances:
Oxygen: It is relatively stable in the presence of oxygen under normal conditions but may degrade upon prolonged exposure to strong oxidizing agents.
Water: The compound has low solubility in water (approximately 3.78 mg/L), indicating limited reactivity; however, it can slowly hydrolyze in aqueous environments, especially under acidic or basic conditions.
Acids and Bases: this compound is stable in neutral pH but may undergo hydrolysis when exposed to strong acids or bases, which can affect its efficacy as a fungicide. The stability at various pH levels suggests that it is designed for agricultural applications where soil pH can vary[“] .
Redox Property
This compound does not exhibit significant oxidizing or reducing properties. It is primarily a stable compound that does not readily participate in redox reactions under normal environmental conditions. Its structure does not contain functional groups typically associated with strong oxidizing or reducing agents, making it relatively inert in this regard[“].
Stability
This compound demonstrates considerable stability under normal storage conditions.
Related Small Molecules
Physalin A,TT01001,trans-3-(4-Phenylbutyl)-4-propyloxetan-2-one,Benidipine hydrochloride,Psoralen,Calpeptin,Lobetyolin,disialoganglioside GD3,Losartan Carboxaldehyde,Hederacolchiside A1,D-(-)-3-Phosphoglyceric acid disodium salt,n-Propyl 4-Hydroxybenzoate--d4,Setileuton tosylate,TDP665759,Tebuconazole,14-Deoxyandrographolide
Scientific Research Applications
Agricultural Fungicide for Crop Protection
Fluxapyroxad is extensively used as a fungicide across various crops, including grains, vegetables, and fruits. It is particularly effective against fungal diseases such as Botrytis gray mold, powdery mildew, and early blight. The compound's mode of action involves the inhibition of succinate dehydrogenase in the mitochondrial respiratory chain, which disrupts fungal metabolism and growth[“]. This application is crucial for maintaining crop yields and quality in commercial agriculture.
Seed Treatment Applications
This compound is also applied as a seed treatment, enhancing its protective effects against soil-borne pathogens before germination. This method allows for direct protection of the seedling during its vulnerable early growth stages, reducing the incidence of diseases that can affect germination and early plant development [“]. Seed treatments are particularly beneficial in high-risk environments where fungal infections are prevalent.
Integrated Pest Management (IPM)
In the context of Integrated Pest Management, this compound plays a vital role by providing an effective chemical control option that can be integrated with biological controls and cultural practices. Its use can help manage resistance development in fungal populations when applied judiciously as part of an IPM strategy [“]. This approach not only enhances crop protection but also promotes sustainable agricultural practices.
Research on Resistance Management
Scientific research has focused on understanding how this compound can be used to manage resistance in fungal populations. Studies have indicated that while this compound is effective, there is a potential for fungi to develop resistance over time [“]. Research efforts aim to explore rotational use with other fungicides and application timing to mitigate this risk.
Environmental Impact Studies
Research has been conducted on the environmental fate and potential ecological risks associated with this compound usage. Studies assess its mobility in soil, potential for groundwater contamination, and impacts on non-target organisms[“]. Understanding these factors is essential for developing guidelines that minimize environmental risks while maximizing agricultural benefits.
Efficacy Against Specific Fungal Pathogens
This compound has been studied for its specific efficacy against various fungal pathogens affecting different crops. Research indicates that it provides significant protection against diseases such as black point in grains and various leaf spot diseases in vegetable crops . These studies help refine application protocols and improve disease management strategies.
Development of Formulation Technologies
The formulation of this compound into different delivery systems, such as emulsifiable concentrates or suspension concentrates, has been an area of research focus. These formulations aim to enhance the bioavailability and effectiveness of this compound while minimizing off-target effects [“]. Innovations in formulation technology can lead to improved application methods and reduced environmental impact.
Common Problem
What are the environmental concerns associated with fluxapyroxad?
Environmental concerns associated with this compound primarily include:
Water Contamination: There is a risk of this compound leaching into groundwater or running off into surface water bodies. This can lead to contamination of drinking water sources and harm aquatic ecosystems.
Impact on Non-target Organisms: this compound may affect non-target organisms, including beneficial insects, birds, and other wildlife. Its application can disrupt local biodiversity and ecological balance.
Soil Health: The persistence of this compound in the soil may adversely impact soil microorganisms, which are crucial for nutrient cycling and soil fertility. Over time, this can lead to reduced soil quality and productivity.
Fungal Resistance: The use of this compound, like other fungicides, can contribute to the development of resistant strains of fungi. This can lead to reduced efficacy of the fungicide over time and may necessitate the use of more chemicals, further impacting the environment.
Regulatory Compliance: Various regions have regulations regarding the use of this compound due to these environmental concerns. Farmers and agricultural professionals need to be aware of and compliant with these regulations to mitigate negative impacts.
Bioaccumulation and Toxicity: There is potential for bioaccumulation of this compound in the food chain, which could lead to toxic effects on higher trophic levels, including predators that may consume affected organisms.
Properties
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-[2-(3,4,5-trifluorophenyl)phenyl]pyrazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F5N3O/c1-26-8-11(16(25-26)17(22)23)18(27)24-14-5-3-2-4-10(14)9-6-12(19)15(21)13(20)7-9/h2-8,17H,1H3,(H,24,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSGXWCSHSVPGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC=C2C3=CC(=C(C(=C3)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058215 | |
Record name | Fluxapyroxad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
907204-31-3 | |
Record name | Fluxapyroxad | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=907204-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluxapyroxad [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907204313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluxapyroxad | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(difluoromethyl)-1-methyl-N-(3',4',5'-trifluorobiphenyl-2-yl) pyrazole-4-carboxamide; fluxapyroxad | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUXAPYROXAD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U8P4NAR2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide. It targets the succinate dehydrogenase (SDH) enzyme, a key component of the mitochondrial respiratory chain in fungi. [, , , , ]
A: By inhibiting SDH, this compound disrupts the electron transport chain, ultimately leading to a halt in energy production (ATP) within the mitochondria. This disruption of cellular respiration is detrimental to fungal growth and survival. [, , , , ]
A: The molecular formula of this compound is C19H11F6N3O3. Its molecular weight is 443.3 g/mol. [, , ]
A: Yes, studies indicate that this compound is stable under various storage conditions and different formulations. For instance, one study found this compound residues in peanut straw remained even after drying. []
ANone: this compound is a fungicide and not a catalyst. Therefore, questions regarding catalytic properties are not applicable.
A: Yes, molecular docking studies have been conducted to understand the interaction of this compound with SDH. These studies have revealed key interactions such as hydrogen bonding, π-cation, and hydrophobic interactions, which contribute to its binding affinity. [, ]
A: The structure of this compound, particularly the pyrazole-4-carboxamide moiety, is crucial for its interaction with the SDH enzyme. Modifications in this region can significantly impact its activity and potency. [] For example, the introduction of an oxime ether group in certain pyrazole-4-carboxamide derivatives resulted in enhanced antifungal activity against Rhizoctonia solani compared to this compound. []
A: this compound is commercially available in various formulations, including suspension concentrates (SC), emulsifiable concentrates (EC), and mixtures with other fungicides. [, , , , ]
A: this compound is registered for use in various countries. Maximum residue levels (MRLs) have been established for this compound in numerous crops to ensure consumer safety. [, , ]
A: Studies have shown that this compound residues dissipate over time in plants. For instance, research on Perilla frutescens var. japonica Hara (Perilla) indicated a decrease in this compound residues over 7 days. []
A: this compound has demonstrated efficacy against various fungal diseases, including Septoria leaf blotch in wheat, pear scab, and gray mold in strawberries. [, , , , , , , , ]
A: Yes, numerous field trials have been conducted to evaluate the efficacy of this compound in controlling fungal diseases in various crops. For example, field trials demonstrated the effectiveness of this compound in controlling Asian soybean rust in the Cerrado biome. []
A: Yes, like other single-site fungicides, prolonged and repeated use of this compound can lead to the development of resistance in fungal populations. This has been observed in pathogens such as Botrytis cinerea and Alternaria alternata. [, , , , , ]
A: Yes, specific mutations in the SdhB, SdhC, and SdhD subunits of the SDH enzyme have been linked to resistance to this compound and other SDHI fungicides. These mutations can alter the binding site of the fungicide, reducing its effectiveness. [, , , ]
A: Yes, cross-resistance between this compound and other SDHI fungicides, such as boscalid, penthiopyrad, and fluopyram, has been reported. This highlights the importance of using different modes of action for fungicide resistance management. [, , , , , ]
ANone: These questions are focused on aspects relevant to pharmaceuticals and human health. Since this compound is a fungicide primarily used in agriculture, these questions are not applicable.
A: Yes, alternative fungicides with different modes of action exist and can be used in rotation or mixtures with this compound to delay resistance development. Examples include demethylation inhibitors (DMIs) like prothioconazole, quinone outside inhibitors (QoIs) like pyraclostrobin, and multi-site inhibitors like chlorothalonil. [, , , ]
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